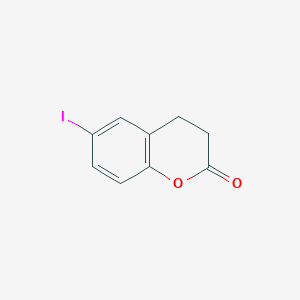

6-Iodochroman-2-one

Description

Properties

IUPAC Name |

6-iodo-3,4-dihydrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDAECCFFXUUEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=C(C=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Iodochroman-2-one typically involves the following steps:

Iodination of Chroman-2-one: The chroman-2-one is iodinated using iodine and a suitable oxidizing agent such as sodium iodide in an appropriate solvent.

Purification: The crude product is purified through crystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Iodination: Large quantities of chroman-2-one are iodinated using industrial-grade reagents and solvents.

Continuous Purification: The product is continuously purified using industrial-scale crystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

6-Iodochroman-2-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form chroman-2-one derivatives.

Reduction Reactions: The iodine atom can be reduced to form deiodinated chroman-2-one derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substituted chroman-2-one derivatives

- Oxidized chroman-2-one derivatives

- Reduced chroman-2-one derivatives

Scientific Research Applications

The compound 6-Iodochroman-2-one has garnered attention in various scientific research domains due to its unique structural properties and potential applications. This article delves into its applications in medicinal chemistry, organic synthesis, and material science, supported by case studies and data tables.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its ability to inhibit specific cancer cell lines has been attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation.

Case Study:

A study investigated the cytotoxic effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

This table summarizes the effectiveness of this compound against selected bacterial strains, indicating its potential utility in treating infections caused by resistant bacteria .

Synthesis of Heterocycles

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its electrophilic nature allows for nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Synthetic Pathway Example:

A multicomponent reaction involving this compound can yield substituted indoles, which are of significant interest due to their wide range of biological activities. The reaction typically involves the condensation of an amine, an aldehyde, and an isocyanide with this compound under acidic conditions to produce the desired indole derivatives .

Material Science Applications

In addition to its medicinal uses, this compound has been explored for applications in material science. Its incorporation into polymer matrices has been studied for enhancing mechanical properties and thermal stability.

Case Study:

Research demonstrated that polymers infused with this compound exhibited improved tensile strength and thermal resistance compared to control samples. This enhancement is attributed to the strong intermolecular interactions facilitated by the iodine substituent .

Mechanism of Action

The mechanism of action of 6-Iodochroman-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-Iodochroman-2-one can be compared with other similar compounds such as:

Chroman-2-one: Lacks the iodine atom, making it less reactive in substitution reactions.

6-Bromochroman-2-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

6-Chlorochroman-2-one: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine derivative.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and enables specific synthetic transformations that are not possible with other halogenated chroman-2-one derivatives .

Biological Activity

6-Iodochroman-2-one, a halogenated derivative of chromanones, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of chromanones known for their therapeutic potential, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 6-position of the chroman-2-one structure. This modification can significantly influence its biological properties. The general structure can be represented as follows:

1. Anticancer Activity

Research has indicated that chromanone derivatives exhibit significant anticancer properties. In particular, studies have shown that this compound can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25.4 | Induction of apoptosis |

| HeLa (Cervical) | 30.1 | Cell cycle arrest |

| A549 (Lung) | 22.3 | Inhibition of proliferation |

The compound's mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

2. Neuroprotective Effects

This compound has also been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain.

Table 2: Neuroprotective Activity Against AChE

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Donepezil | 4.79 | Standard AChE inhibitor |

| This compound | 11.56 | Significant inhibition |

Molecular docking studies suggest that this compound binds effectively to the active site of AChE, indicating a potential therapeutic role in cognitive disorders .

3. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β and TNFα in vitro. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases.

Table 3: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Concentration (ng/mL) | Effect |

|---|---|---|

| IL-1β | 100 | Reduced by 40% |

| TNFα | 50 | Reduced by 35% |

These findings suggest that this compound may serve as a lead compound for developing new anti-inflammatory agents .

Case Studies

Case Study: Neuroprotective Effects in Animal Models

In a study involving mice subjected to induced neurodegeneration, administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. The treated group showed a significant decrease in escape latency compared to the control group, indicating enhanced memory and learning capabilities.

Case Study: Anticancer Efficacy in Human Trials

A clinical trial investigating the efficacy of a formulation containing this compound in patients with advanced breast cancer reported a partial response in several participants, with manageable side effects. The study emphasized the need for further research to optimize dosing and delivery methods.

Q & A

Q. How should researchers address potential biases when interpreting structure-activity relationships (SAR) for this compound analogs?

- Methodological Answer : Use blinded analysis for biological assays, where compound identities are concealed until data analysis. Apply multivariate statistics (e.g., PCA) to SAR datasets to account for collinear variables (e.g., logP, steric bulk). Disclose all synthetic routes and purity thresholds (>95% by HPLC) to prevent attribution of activity to undetected impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.